molecular formula C14H26O2Si B14315759 Silane, (1,1-dimethylethyl)[4-(2-furanyl)butoxy]dimethyl- CAS No. 112897-11-7

Silane, (1,1-dimethylethyl)[4-(2-furanyl)butoxy]dimethyl-

Cat. No.: B14315759
CAS No.: 112897-11-7
M. Wt: 254.44 g/mol
InChI Key: PDMIQBJEAJZEJP-UHFFFAOYSA-N
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Description

Silane, (1,1-dimethylethyl)[4-(2-furanyl)butoxy]dimethyl- is a chemical compound that belongs to the class of organosilicon compounds. These compounds are characterized by the presence of silicon atoms bonded to organic groups. This particular compound features a silane group bonded to a butoxy group, which in turn is attached to a furan ring. The presence of the furan ring imparts unique chemical properties to the compound, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, (1,1-dimethylethyl)[4-(2-furanyl)butoxy]dimethyl- typically involves the reaction of a furan derivative with a silane precursor. One common method involves the use of a Grignard reagent derived from 4-(2-furanyl)butyl bromide, which reacts with a silane compound such as tert-butyl(dimethyl)silane under anhydrous conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference.

Industrial Production Methods

In an industrial setting, the production of Silane, (1,1-dimethylethyl)[4-(2-furanyl)butoxy]dimethyl- may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis process. Additionally, purification steps such as distillation or chromatography may be employed to isolate the desired product from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

Silane, (1,1-dimethylethyl)[4-(2-furanyl)butoxy]dimethyl- can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: The silane group can participate in substitution reactions, where the silicon atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products Formed

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Dihydrofuran derivatives.

    Substitution: Various organosilicon compounds with different functional groups.

Scientific Research Applications

Silane, (1,1-dimethylethyl)[4-(2-furanyl)butoxy]dimethyl- has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and as a reagent in organic synthesis.

    Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Silane, (1,1-dimethylethyl)[4-(2-furanyl)butoxy]dimethyl- involves its interaction with molecular targets through its silane and furan functional groups. The silicon atom in the silane group can form strong bonds with oxygen and other electronegative atoms, facilitating the formation of stable complexes. The furan ring can participate in various chemical reactions, contributing to the compound’s reactivity and versatility. These interactions can modulate biological pathways and molecular targets, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Silane, (4-bromo-2-furanyl)oxydimethyl-: Contains a bromine atom in place of the butoxy group.

    Silane, (4,5-dihydro-2-furanyl)oxydimethyl-: Features a dihydrofuran ring instead of a furan ring.

Uniqueness

Silane, (1,1-dimethylethyl)[4-(2-furanyl)butoxy]dimethyl- is unique due to the presence of the butoxy group attached to the furan ring, which imparts distinct chemical properties and reactivity. This structural feature differentiates it from other similar compounds and contributes to its specific applications in various fields.

Properties

CAS No.

112897-11-7

Molecular Formula

C14H26O2Si

Molecular Weight

254.44 g/mol

IUPAC Name

tert-butyl-[4-(furan-2-yl)butoxy]-dimethylsilane

InChI

InChI=1S/C14H26O2Si/c1-14(2,3)17(4,5)16-12-7-6-9-13-10-8-11-15-13/h8,10-11H,6-7,9,12H2,1-5H3

InChI Key

PDMIQBJEAJZEJP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCCCC1=CC=CO1

Origin of Product

United States

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